2-(Aminomethyl)-6-bromophenol hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

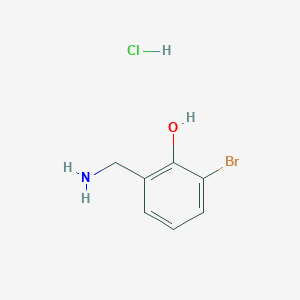

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted phenolic compounds. According to chemical database records, the official IUPAC name is designated as "this compound". This nomenclature clearly indicates the presence of an aminomethyl substituent at the 2-position and a bromine atom at the 6-position of the phenol ring system, with the entire structure existing as a hydrochloride salt.

The molecular structure can be precisely described through various chemical notation systems. The SMILES (Simplified Molecular Input Line Entry System) representation of the compound is documented as "OC1=C(Br)C=CC=C1CN.[H]Cl", which provides a linear notation describing the connectivity of atoms within the molecule. This notation reveals the phenolic hydroxyl group, the bromine substituent, and the aminomethyl side chain, along with the associated hydrochloride ion.

Furthermore, the International Chemical Identifier (InChI) code provides an even more detailed structural representation: "1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H". This standardized identifier system offers unambiguous structural information, including the specific connectivity pattern and the presence of the hydrochloride salt. The InChI notation demonstrates that the compound consists of the organic base component (C7H8BrNO) combined with hydrogen chloride (ClH), forming the stable hydrochloride salt.

The structural arrangement positions the bromine atom and aminomethyl group in an ortho relationship relative to the phenolic hydroxyl group, creating a specific geometric configuration that influences the compound's chemical and physical properties. This substitution pattern is critical for understanding the compound's reactivity and potential applications in synthetic chemistry and pharmaceutical research.

CAS Registry Number and Molecular Formula Analysis

The Chemical Abstracts Service (CAS) registry number serves as the primary identifier for this compound in chemical databases worldwide. The compound is officially registered under CAS number 1795488-85-5. This unique identifier distinguishes the hydrochloride salt from related compounds and ensures accurate identification across various chemical literature and commercial sources.

The molecular formula of the hydrochloride salt is established as C7H9BrClNO, reflecting the addition of hydrogen chloride to the parent base compound. This formula indicates the presence of seven carbon atoms, nine hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight corresponding to this formula is precisely calculated as 238.51 daltons.

It is essential to distinguish this hydrochloride salt from the free base form of the compound. The parent compound, 2-(aminomethyl)-6-bromophenol, without the hydrochloride salt, carries a different CAS number (887580-94-1) and has the molecular formula C7H8BrNO with a molecular weight of 202.05 daltons. The difference in molecular weight (36.46 daltons) corresponds exactly to the addition of hydrogen chloride (HCl) to form the salt.

| Compound Form | CAS Number | Molecular Formula | Molecular Weight (g/mol) | MDL Number |

|---|---|---|---|---|

| Hydrochloride Salt | 1795488-85-5 | C7H9BrClNO | 238.51 | MFCD10566809 |

| Free Base | 887580-94-1 | C7H8BrNO | 202.05 | MFCD07786679 |

The MDL (Molecular Design Limited) number provides another standardized identifier for chemical compounds. The hydrochloride salt is assigned MDL number MFCD10566809, while the free base carries MDL number MFCD07786679. These identifiers facilitate accurate database searches and cross-referencing across different chemical information systems.

Properties

IUPAC Name |

2-(aminomethyl)-6-bromophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGHPIYQSQNMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of phenol using bromine in the presence of a catalyst, followed by a Mannich reaction to introduce the aminomethyl group . The reaction conditions often involve the use of formaldehyde and a primary or secondary amine under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The bromination and Mannich reaction steps are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-bromophenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenol derivatives without the bromine atom.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(Aminomethyl)-6-bromophenol hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The phenolic group can be oxidized to form quinones.

- Reduction : The bromine atom can be reduced to yield phenolic derivatives.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the formation of diverse substituted phenols.

Pharmaceutical Research

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to form hydrogen bonds through the aminomethyl group and engage in halogen bonding with the bromine atom makes it a candidate for developing new therapeutic agents. Preliminary studies indicate its efficacy in modulating enzyme activity and receptor interactions .

Material Science

In material science, this compound is utilized in developing new materials and chemical processes. Its chemical reactivity allows for the modification of polymer properties, enhancing their performance in various applications .

Case Study 1: Drug Development

A study focused on the synthesis of novel compounds based on this compound revealed its potential as a lead compound for developing anti-inflammatory drugs. The derivatives showed significant activity against specific targets involved in inflammatory pathways.

Case Study 2: Material Enhancement

Research conducted on polymer composites incorporating this compound demonstrated improved thermal stability and mechanical properties compared to traditional materials. The incorporation of brominated compounds was found to enhance flame retardancy without compromising structural integrity .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-bromophenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromine substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to the methyl or methoxy groups in analogs. The aminomethyl group (-CH₂NH₃⁺Cl⁻) provides a protonated amine, enhancing solubility in polar solvents compared to uncharged analogs like 2-Amino-6-methoxyphenol HCl .

Molecular Weight Trends :

- The brominated derivative has the highest molecular weight (238.51 g/mol) due to bromine’s atomic mass, whereas the methyl-substituted analog (173.64 g/mol) is lighter .

Biological Activity

2-(Aminomethyl)-6-bromophenol hydrochloride, with the CAS number 1795488-85-5, is a compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromophenol moiety and an aminomethyl group, which contribute to its reactivity and biological activity. As a hydrochloride salt, it is typically encountered in a stable crystalline form, enhancing its solubility in aqueous solutions. The presence of the bromine atom is particularly significant as it may influence the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate significant potency against certain pathogens.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : Its ability to scavenge free radicals could contribute to protective effects against oxidative stress.

The biological activity of this compound can be attributed to its structural features. The aminomethyl group may facilitate interactions with various enzymes and receptors involved in microbial resistance and inflammation pathways. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity against a panel of clinical isolates. The results showed that the compound exhibited an MIC range from 0.5 µg/mL to 1 µg/mL against Escherichia coli and Staphylococcus aureus.

- Table 1 summarizes the MIC values for various pathogens:

Pathogen MIC (µg/mL) E. coli 0.5 S. aureus 0.03 Klebsiella pneumoniae 1 Pseudomonas aeruginosa 0.25 -

Anti-inflammatory Activity

- In vitro studies demonstrated that this compound reduced TNF-α production in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent.

-

Antioxidant Activity

- The compound was tested for its ability to scavenge DPPH radicals, showing a significant dose-dependent response with an IC50 value of approximately 20 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-6-bromophenol hydrochloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by aminomethylation. For example, bromination of 2-(aminomethyl)phenol derivatives using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C can yield the brominated intermediate. To minimize over-bromination or oxidation of the aminomethyl group, protective strategies like Boc-protection of the amine may be employed . Purification via recrystallization in ethanol/water mixtures improves yield and purity, as seen in analogous bromophenol derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the aminomethyl group (δ ~3.5 ppm for –CHNH) and bromine’s deshielding effect on aromatic protons .

- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS helps verify molecular weight (CHBrNO·HCl; theoretical MW: 236.5 g/mol) and detect impurities .

- FT-IR : Peaks at ~3300 cm (N–H stretch) and ~1250 cm (C–Br) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent degradation. The hydrochloride salt is hygroscopic; use desiccants like silica gel. Safety protocols from analogous brominated amines recommend PPE (gloves, goggles) and fume hoods during handling due to potential respiratory irritation .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, revealing electron-deficient regions (e.g., the brominated aromatic ring) prone to nucleophilic attack. Molecular dynamics simulations may predict solvation effects in polar solvents like DMSO, which stabilize transition states in SNAr reactions .

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved experimentally?

- Methodological Answer : Perform phase-solubility studies:

Prepare saturated solutions in water, ethanol, and DMSO at 25°C.

Quantify solubility via UV-Vis spectroscopy (λmax ~280 nm for aromatic systems).

Use statistical tools (e.g., ANOVA) to compare results with literature, as demonstrated in ambroxol hydrochloride studies . Contradictions may arise from pH-dependent ionization (amine protonation in acidic water increases solubility).

Q. What strategies optimize the compound’s use as a synthetic intermediate in chiral drug development?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) during aminomethylation to induce asymmetry.

- Catalytic Asymmetric Synthesis : Pd-catalyzed cross-coupling reactions with bromophenol derivatives can retain enantiomeric excess, as shown in spirocyclic intermediates .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity .

Q. How does the bromine substituent influence the compound’s electronic properties in metal-catalyzed reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect increases the aromatic ring’s electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. Experimental validation:

React with arylboronic acids using Pd(PPh)/KCO in THF/HO.

Monitor reaction progress via TLC and F NMR (if fluorinated partners are used).

Comparative studies with non-brominated analogs show faster coupling kinetics .

Data Contradiction and Validation

Q. How can discrepancies in reported melting points be addressed?

- Methodological Answer :

Re-measure using differential scanning calorimetry (DSC) at a controlled heating rate (5°C/min).

Compare with literature (e.g., 210–215°C for similar bromophenol hydrochlorides). Variability may stem from hydrate formation or impurities; recrystallize from anhydrous ethanol to standardize .

Q. What analytical approaches confirm the absence of genotoxic impurities in batch synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.